N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide
Overview
Description
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a fluorobenzenesulfonamide group
Mechanism of Action
Target of Action
The primary target of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide is glutaminase-1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process known as glutaminolysis . This process is essential for various cellular functions, including energy production and protein synthesis .
Mode of Action
This compound acts as a GLS1 inhibitor . It binds to the active site of the GLS1 enzyme, thereby inhibiting its activity . This inhibition disrupts the process of glutaminolysis, leading to a decrease in the production of glutamate .
Biochemical Pathways
The inhibition of GLS1 affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, which is a critical step in cellular energy production and protein synthesis . By inhibiting GLS1, this compound disrupts this pathway, leading to a decrease in the production of glutamate .
Result of Action
The inhibition of GLS1 by this compound leads to a decrease in the production of glutamate . This disruption in glutaminolysis can have various molecular and cellular effects, including a decrease in cellular energy production and protein synthesis . These effects could potentially lead to the inhibition of cell growth and proliferation, particularly in cancer cells that rely heavily on glutaminolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with appropriate halides under acidic conditions. The resulting thiadiazole intermediate is then further reacted with ethylamine and fluorobenzenesulfonyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Large-scale reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent and an anti-inflammatory drug. Its ability to modulate biological pathways makes it a target for therapeutic interventions.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities.
Comparison with Similar Compounds
Acetazolamide: A well-known compound with a similar thiadiazole structure, used primarily as a diuretic and carbonic anhydrase inhibitor.
Thiosemicarbazides: Compounds with similar core structures, often used in the synthesis of heterocyclic compounds.
Uniqueness: N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide stands out due to its specific fluorobenzenesulfonamide group, which imparts unique chemical and biological properties. This distinctiveness allows for its use in specialized applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTCPTRMIRDIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157447 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-80-9 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.